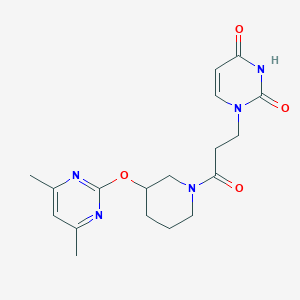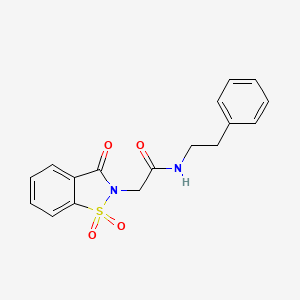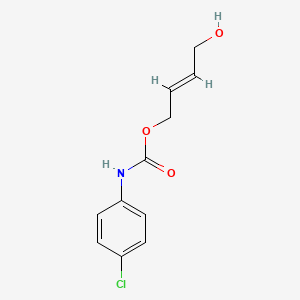
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community. This compound is commonly known as TH-PVP and belongs to the class of synthetic cathinones. TH-PVP has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel compounds often leads to the development of materials with unique electrical, thermal, and optical properties. For instance, a study on the synthesis of conducting polymers based on pyrrole derivatives, including compounds with structural similarities to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, demonstrated that the presence of substituents on the benzene ring significantly influences the electrical conductivity and thermal stability of the resulting polymers (Pandule et al., 2014). These findings underscore the importance of chemical structure in determining the physical properties of synthetic polymers.
Molecular Interactions
Understanding the interactions between molecules, including hydrogen bonding patterns, is crucial for the design of molecular systems with desired properties. Research on enaminones, closely related to the compound of interest, revealed intricate hydrogen-bonding patterns that contribute to the stability of these molecules, which can be leveraged in designing compounds with specific binding capabilities (Balderson et al., 2007).
Corrosion Inhibition
The application of Schiff bases, which share a functional group similarity with this compound, in corrosion inhibition for carbon steel in hydrochloric acid environments has been explored. The structure-activity relationship indicates that the presence of certain substituents on the benzene ring can enhance corrosion inhibition efficiency, highlighting the potential of such compounds in industrial applications (Hegazy et al., 2012).
DNA Interaction and Drug Design
The interaction of novel Schiff base ligands with DNA and their potential as drug candidates have been investigated, showing that such compounds can bind to DNA and exhibit promising biological activities. This suggests that derivatives of this compound could be explored for therapeutic applications, given their structural similarity and potential for bioactivity (Kurt et al., 2020).
Solvent Effects on Molecular Stability
The effect of solvents on the crystallization and stability of metal complexes derived from related compounds has been studied, revealing the significant role of solvents in determining the molecular geometry and stability of these complexes. This research provides insights into the design of stable metal-organic frameworks and coordination compounds for various applications (Patel et al., 2019).
Propiedades
IUPAC Name |
1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-3-2-4-15(11-14)12-19(22)20-10-9-17(13-20)16-5-7-18(21)8-6-16/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJOPRWNWBEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)
![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)
![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)
![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)
![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)


![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2939823.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)